1-(1-Bromoethyl)naphthalene
Overview
Description
1-(1-Bromoethyl)naphthalene is an organic compound with the molecular formula C12H11Br and a molecular weight of 235.12 g/mol It is a derivative of naphthalene, where a bromine atom is attached to the ethyl group at the first position of the naphthalene ring
Scientific Research Applications
1-(1-Bromoethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology and Medicine: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Safety and Hazards
1-(1-Bromoethyl)naphthalene may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mechanism of Action
Target of Action
It is known that naphthalene derivatives can interact with various biological targets, including proteins and dna, which can lead to a range of biological effects .
Mode of Action
This can lead to modifications in the structure and function of these molecules, potentially altering cellular processes .
Biochemical Pathways
These metabolites can bind to cellular macromolecules, potentially disrupting normal cellular functions .
Pharmacokinetics
They are typically metabolized by liver enzymes and excreted in the urine .
Result of Action
Brominated compounds can cause a range of effects, including oxidative stress, dna damage, and alterations in protein function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(1-Bromoethyl)naphthalene. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity. Additionally, individual variations in metabolism and detoxification capacity can influence the compound’s effects .
Preparation Methods
1-(1-Bromoethyl)naphthalene can be synthesized through several methods. One common synthetic route involves the bromination of 1-(1-naphthyl)ethanol using phosphorus tribromide in dichloromethane at temperatures ranging from 0 to 20°C for 16 hours . Another method involves the reaction of naphthalene with bromine in the presence of a catalyst . These methods are efficient and yield high-purity products suitable for further applications.
Chemical Reactions Analysis
1-(1-Bromoethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as cyanide, to form nitriles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include phosphorus tribromide, bromine, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1-(1-Bromoethyl)naphthalene can be compared with other similar compounds, such as:
1-(2-Bromoethyl)naphthalene: Similar in structure but with the bromine atom on the second position of the ethyl group.
1-Bromonaphthalene: A simpler compound with the bromine atom directly attached to the naphthalene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
1-(1-bromoethyl)naphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Br/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWECYQJPMOAXMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457642 | |
Record name | 1-(1-bromoethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10457642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73765-07-8 | |
Record name | 1-(1-bromoethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10457642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1-bromoethyl)naphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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